molecular formula C22H26N4O B8201583 Zastaprazan CAS No. 2133852-18-1

Zastaprazan

Cat. No. B8201583
CAS RN: 2133852-18-1
M. Wt: 362.5 g/mol
InChI Key: FEQFUBYYZYQTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zastaprazan is a next-generation potassium-competitive acid blocker developed by Onconic Therapeutics, a subsidiary of Jeil Pharmaceutical, for the treatment of acid-related diseases. It binds directly to proton pumps in a competitive manner to reduce gastric acid secretion, allowing for a quick onset of action. On April 24, 2024, this compound received approval in South Korea for the treatment of erosive gastroesophageal reflux disease (GERD) .

Scientific Research Applications

Zastaprazan has several scientific research applications, including:

Mechanism of Action

Zastaprazan exerts its effects by binding directly to proton pumps in a competitive manner. This binding inhibits the activity of the proton pumps, reducing gastric acid secretion. The molecular targets of this compound are the H+/K+ ATPase enzymes located in the parietal cells of the stomach. By inhibiting these enzymes, this compound effectively reduces the production of gastric acid, providing relief from acid-related conditions .

Similar Compounds:

    Revaprazan: Another potassium-competitive acid blocker used for the treatment of acid-related diseases.

    Vonoprazan: A similar compound with a rapid onset of action and long-lasting effects.

Uniqueness of this compound: this compound is unique due to its quick onset of action and ability to bind to both active and inactive proton pumps. This allows for more effective and consistent reduction of gastric acid secretion compared to other similar compounds .

Safety and Hazards

Zastaprazan is intended for research use only and is not for human consumption . It should be handled with appropriate protective equipment to avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols . In case of accidental ingestion, a poison center or doctor should be contacted immediately .

Future Directions

Zastaprazan is currently in Phase III for Gastric Ulcers . Onconic Therapeutics aims to launch this compound this year after listing for National Healthcare Insurance Reimbursement in Korea . The company is also committed to enhancing gastrointestinal treatment and improving patient outcomes by expanding additional indications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zastaprazan involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary to Onconic Therapeutics and are not publicly disclosed. general synthetic methods for potassium-competitive acid blockers typically involve the use of various organic reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products.

Chemical Reactions Analysis

Types of Reactions: Zastaprazan undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions include various hydroxylated and dearylated metabolites. For example, hydroxylation of this compound results in mono-hydroxylated this compound (M1), which is a significant metabolite .

properties

IUPAC Name

azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFUBYYZYQTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2133852-18-1
Record name Zastaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133852181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZASTAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S9KZX5MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zastaprazan
Reactant of Route 2
Reactant of Route 2
Zastaprazan
Reactant of Route 3
Reactant of Route 3
Zastaprazan
Reactant of Route 4
Reactant of Route 4
Zastaprazan
Reactant of Route 5
Reactant of Route 5
Zastaprazan
Reactant of Route 6
Reactant of Route 6
Zastaprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.